N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of pharmacological activities.
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzenesulfonamide and a suitable aldehyde or ketone.
Introduction of the Methoxyphenyl Group: The 2-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzothiadiazine ring.
Addition of the Propyl Group: The propyl group is added through an alkylation reaction, typically using a propyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzothiadiazine ring.
Scientific Research Applications
N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.
Biology: It is studied for its antimicrobial, antiviral, and anticancer properties, making it a valuable compound in biological research.
Medicine: The compound is investigated for its potential use as an antihypertensive, antidiabetic, and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including potassium channels and AMPA receptors, which are involved in its pharmacological activities.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds:
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzothiazole Derivatives: These compounds have a benzothiazole ring instead of a benzothiadiazine ring and exhibit different pharmacological properties.
1,2,4-Triazole Derivatives: These compounds contain a triazole ring and are known for their antimicrobial and anticancer activities.
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-3-10-21-12-19-26(23,24)17-11-13(8-9-15(17)21)18(22)20-14-6-4-5-7-16(14)25-2/h4-9,11-12H,3,10H2,1-2H3,(H,20,22) |
InChI Key |
NPISIXSAWMGMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.